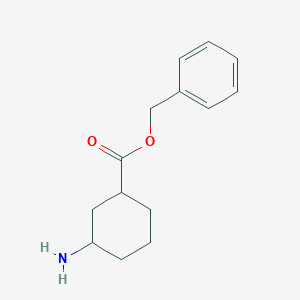

Benzyl 3-aminocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC13406024

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | benzyl 3-aminocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2 |

| Standard InChI Key | RLIAWTOGZWDQPF-UHFFFAOYSA-N |

| SMILES | C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Benzyl 3-aminocyclohexane-1-carboxylate has the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. Its IUPAC name is benzyl 3-aminocyclohexane-1-carboxylate, and its structure includes:

-

A cyclohexane ring with chair conformation.

-

A primary amino group (-NH₂) at the equatorial 3-position.

-

A benzyl ester (-OCOOBn) at the axial 1-position.

Key Physicochemical Properties:

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (typically liquid) |

| Solubility | Soluble in THF, DCM, DMSO |

| Stability | Stable under inert conditions |

| Boiling Point | Decomposes upon heating |

Synthesis Methods

Stepwise Protection and Esterification

The primary synthesis route involves:

-

Amino Group Protection: 3-Aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) or benzyl chloroformate (Cbz) under basic conditions.

-

Esterification: The protected intermediate reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the benzyl ester.

Example Protocol:

-

Reactants: 3-Aminocyclohexanol (1 eq), benzyl chloroformate (1.2 eq), triethylamine (2 eq).

-

Conditions: Stirred in dichloromethane (DCM) at 0°C → room temperature, 12 hours.

-

Yield: 85–90%.

Mitsunobu Reaction for Stereochemical Control

A patent describes a Mitsunobu reaction to synthesize trans-3-aminocyclobutanol derivatives, which can be adapted for cyclohexane analogs:

-

Reactants: Cis-3-dibenzylaminocyclohexanol, p-nitrobenzoic acid, triphenylphosphine, diethyl azodicarboxylate.

-

Conditions: Tetrahydrofuran (THF), 0–10°C, 30–60 minutes.

Chemical Reactivity

Hydrolysis and Deprotection

The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield 3-aminocyclohexane-1-carboxylic acid:

-

Base Hydrolysis: NaOH/THF/water, reflux, 3 hours → 90–95% yield.

-

Hydrogenolysis: Pd/C or Pd(OH)₂ in methanol under H₂ (1–1.2 MPa) removes the benzyl group .

Functionalization at the Amino Group

The primary amine participates in:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF to form secondary amines.

-

Acylation: Acetic anhydride/pyridine yields acetylated derivatives.

Pharmaceutical Applications

Intermediate in Drug Synthesis

Benzyl 3-aminocyclohexane-1-carboxylate is a precursor to:

-

Enzyme Inhibitors: Modifies kinase and protease active sites .

-

Receptor Ligands: Used in G-protein-coupled receptor (GPCR) targeting .

Case Study: A patent details its use in synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, a poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.

Peptide Mimetics

The compound’s rigid cyclohexane backbone mimics peptide secondary structures. For example, it is incorporated into cyclic β-amino acids for antimicrobial peptides .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| Handling | Use PPE; avoid inhalation |

| Disposal | Incinerate per local regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume